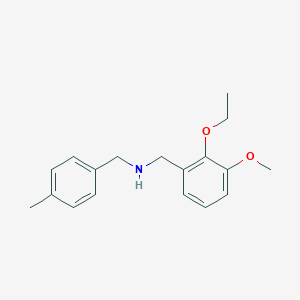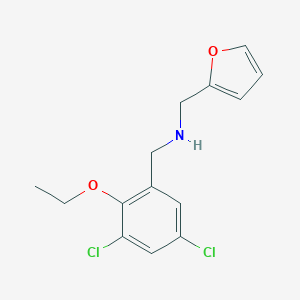![molecular formula C14H18N2O3 B262762 [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)
[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid, also known as PEPA, is a compound that has garnered significant attention in the field of neuroscience due to its ability to selectively activate AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory.
作用機序
[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid selectively activates AMPA receptors by binding to the allosteric modulatory site of the receptor. This results in an increase in the amplitude and frequency of excitatory postsynaptic currents, leading to enhanced synaptic transmission and plasticity.
Biochemical and physiological effects:
Activation of AMPA receptors by [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid has been shown to enhance synaptic transmission and plasticity in several brain regions, including the hippocampus, cortex, and striatum. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
The main advantage of using [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid in lab experiments is its ability to selectively activate AMPA receptors. This allows researchers to study the specific effects of AMPA receptor activation on neuronal function and behavior. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid. Another potential direction is the investigation of the effects of AMPA receptor activation on other brain regions and neurological disorders. Finally, the development of novel drug delivery systems for [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid could improve its solubility and bioavailability, allowing for more effective in vivo studies.
合成法
The synthesis of [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid involves the reaction of 2-phenylethylamine with diethyl oxalate to form the corresponding oxamide. The oxamide is then reacted with ethyl chloroacetate to form the desired product. This method was first reported by Cornella et al. in 2011 and has since been used by several research groups.
科学的研究の応用
[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid has been extensively studied in the field of neuroscience due to its ability to selectively activate AMPA receptors. This compound has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the effects of AMPA receptor activation on neuronal excitability, synaptic transmission, and neuronal survival.
特性
製品名 |
[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.3 g/mol |
IUPAC名 |
2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)10-12-14(19)15-7-9-16(12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
InChIキー |
BAXCJJQABRWSEO-UHFFFAOYSA-N |
SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2 |
正規SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)


![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)

